molecular formula C14H15N3O5 B6714641 N-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1H-pyrazole-4-carboxamide

N-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6714641
M. Wt: 305.29 g/mol
InChI Key: LFZCAAXFADNNLX-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydroxypropyl group, and a pyrazole carboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c18-10(6-15-14(19)9-4-16-17-5-9)7-20-11-1-2-12-13(3-11)22-8-21-12/h1-5,10,18H,6-8H2,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZCAAXFADNNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(CNC(=O)C3=CNN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1H-pyrazole-4-carboxamide typically involves multiple steps:

  • Formation of the Benzodioxole Intermediate: : The initial step involves the synthesis of the benzodioxole intermediate. This can be achieved through the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate to form 1,3-benzodioxole.

  • Preparation of the Hydroxypropyl Intermediate: : The next step involves the reaction of the benzodioxole intermediate with epichlorohydrin to form 3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl chloride.

  • Formation of the Pyrazole Carboxamide: : The final step involves the reaction of the hydroxypropyl intermediate with 1H-pyrazole-4-carboxamide in the presence of a base such as sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.

  • Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the benzodioxole ring.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1H-pyrazole-3-carboxamide
  • N-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1H-pyrazole-5-carboxamide

Uniqueness

N-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1H-pyrazole-4-carboxamide is unique due to the specific positioning of the carboxamide group on the pyrazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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